

# The Therapeutic Potential of BI-135585 in Obesity Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**BI-135585** is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the intracellular conversion of inactive cortisone to active cortisol. Elevated cortisol levels in adipose tissue are strongly implicated in the pathophysiology of obesity and metabolic syndrome. By modulating this key enzymatic step, **BI-135585** presents a promising therapeutic avenue for the treatment of obesity. This technical guide provides a comprehensive overview of the preclinical and clinical data on **BI-135585**, its mechanism of action, and its potential in obesity research. While detailed, step-by-step experimental protocols from proprietary studies are not publicly available, this guide synthesizes the existing scientific literature to offer a thorough understanding of the compound's profile.

# Introduction: The Role of 11β-HSD1 in Obesity

Obesity is a complex metabolic disorder characterized by excessive fat accumulation. Glucocorticoids, such as cortisol, play a crucial role in adipocyte differentiation and function. While circulating cortisol levels are often not elevated in individuals with obesity, the intracellular concentration of cortisol within adipose tissue can be significantly increased due to the action of 11β-HSD1.[1] This enzyme converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation within adipocytes.[2][3]



Transgenic mice overexpressing 11 $\beta$ -HSD1 in adipose tissue develop visceral obesity and features of the metabolic syndrome, highlighting the enzyme's causal role in these conditions. [2][4] Conversely, 11 $\beta$ -HSD1 knockout mice are protected from diet-induced obesity.[1][4] Therefore, the inhibition of 11 $\beta$ -HSD1 is a compelling therapeutic strategy for obesity.

## BI-135585: A Selective 11β-HSD1 Inhibitor

**BI-135585** is an oxazinanone-based, potent, and selective inhibitor of  $11\beta$ -HSD1.[5] Its therapeutic potential lies in its ability to reduce intracellular cortisol levels in key metabolic tissues like adipose tissue and the liver.

### **Preclinical Data**

Preclinical studies have demonstrated the potent inhibitory activity of **BI-135585** on  $11\beta$ -HSD1.

Parameter	Value	Species/Tissue	Reference
IC50	4.3 nM	Human Adipocytes	[5]
IC80	53 nM	Primary Human Adipose Tissue	[5]

Oral administration of **BI-135585** to cynomolgus monkeys resulted in the inhibition of 11β-HSD1 activity in adipose tissue, demonstrating its in vivo efficacy.[5]

## **Clinical Data**

**BI-135585** has been evaluated in Phase I and II clinical trials. A study involving healthy volunteers and patients with type 2 diabetes provided key insights into its safety, pharmacokinetics, and pharmacodynamics.[6]



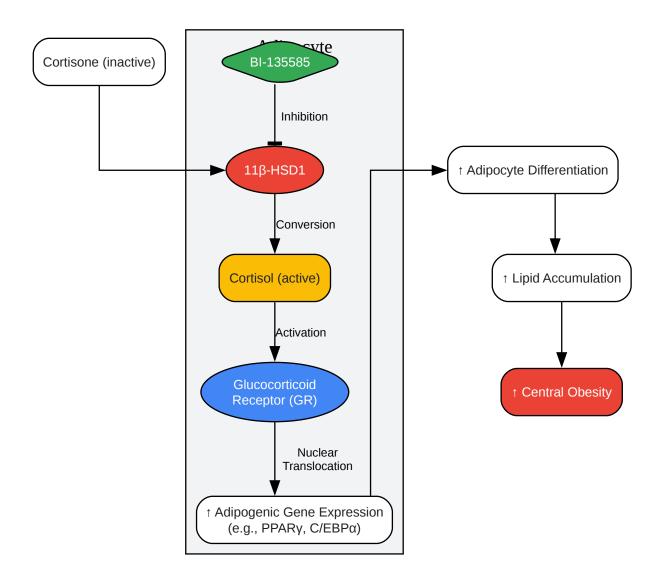
Parameter	Finding	Study Population	Reference
Safety	No major safety issues reported. Well- tolerated over 14 days.	Healthy volunteers and patients with T2DM	[6]
Pharmacokinetics	Half-life of 55-65 hours, supporting once-daily dosing. Dose-proportional exposure.	Patients with T2DM	[6]
Pharmacodynamics (Liver)	Decreased urinary THF/THE ratio, indicating 11β-HSD1 inhibition in the liver.	Patients with T2DM	[6]
Pharmacodynamics (Adipose Tissue)	Single 200 mg dose: 90% median inhibition of 11β-HSD1. 14-day treatment (5-200 mg/day): ≤31% median inhibition of 11β-HSD1.	Healthy volunteers and patients with T2DM	[6]

A notable observation from the clinical study was the discrepancy in 11β-HSD1 inhibition in adipose tissue between single and multiple dosing regimens.[6] This suggests that further investigation is needed to optimize dosing for sustained target engagement in this key tissue for obesity.

# **Mechanism of Action and Signaling Pathway**

**BI-135585** exerts its therapeutic effect by inhibiting the conversion of inactive cortisone to active cortisol within cells, primarily in adipocytes and hepatocytes. This reduction in intracellular cortisol leads to a cascade of downstream effects that counter the development of obesity.





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**Figure 1.** Signaling pathway of 11β-HSD1 in adipocytes and the inhibitory action of **BI-135585**.

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the preclinical and clinical studies involving **BI-135585** are proprietary and not fully available in the public domain. However, based on the methodologies described in the published literature, the following outlines the general approaches used.

## In Vitro 11β-HSD1 Inhibition Assay

Objective: To determine the in vitro potency of **BI-135585** in inhibiting 11β-HSD1 activity.



#### General Procedure:

- Cell Culture: Human adipocytes or primary human adipose stromal cells are cultured under standard conditions.
- Incubation: Cells are incubated with varying concentrations of BI-135585.
- Substrate Addition: A known amount of cortisone, often radioactively labeled, is added to the cell culture.
- Steroid Extraction: After a defined incubation period, steroids are extracted from the cell lysate and supernatant.
- Analysis: The conversion of cortisone to cortisol is quantified using techniques such as thinlayer chromatography or liquid chromatography-mass spectrometry.
- IC50 Calculation: The concentration of **BI-135585** that inhibits 50% of  $11\beta$ -HSD1 activity (IC50) is calculated.

# In Vivo Assessment of 11 $\beta$ -HSD1 Activity in Adipose Tissue (Clinical)

Objective: To measure the in vivo inhibition of  $11\beta$ -HSD1 in adipose tissue following administration of **BI-135585**.

#### General Procedure:

- Subject Dosing: Healthy volunteers or patients with type 2 diabetes are administered single or multiple doses of BI-135585 or placebo.
- Adipose Tissue Biopsy: Subcutaneous adipose tissue biopsies are obtained at specified time points post-dosing.
- Ex Vivo Incubation: The biopsy samples are incubated with a tracer, such as deuterated cortisone, to measure the conversion to deuterated cortisol.



- Analysis: The ratio of deuterated cortisol to deuterated cortisone is determined using mass spectrometry to quantify 11β-HSD1 activity.
- Inhibition Calculation: The percentage inhibition of 11β-HSD1 activity is calculated by comparing the results from the **BI-135585**-treated group to the placebo group.



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**Figure 2.** General experimental and developmental workflow for **BI-135585** in obesity research.

## **Future Directions and Conclusion**

**BI-135585** has demonstrated promise as a selective  $11\beta$ -HSD1 inhibitor with a favorable safety and pharmacokinetic profile. The potent inhibition of  $11\beta$ -HSD1 in the liver and, acutely, in adipose tissue supports its potential as a therapeutic agent for obesity and related metabolic disorders.

Key areas for future research include:

- Optimizing Dosing for Adipose Tissue: Further studies are needed to understand the discrepancy in adipose tissue 11β-HSD1 inhibition between single and multiple doses and to establish a dosing regimen that ensures sustained target engagement.
- Long-Term Efficacy in Obesity: While the primary focus of initial clinical trials was on type 2
  diabetes, dedicated long-term studies are required to evaluate the efficacy of BI-135585 on
  weight reduction and body composition in individuals with obesity.
- Combination Therapies: Investigating the potential synergistic effects of **BI-135585** in combination with other anti-obesity medications could offer enhanced therapeutic benefits.



In conclusion, the selective inhibition of  $11\beta$ -HSD1 by **BI-135585** represents a targeted and mechanistically sound approach to addressing the underlying pathophysiology of obesity. Continued research and clinical development will be crucial in fully elucidating its therapeutic potential.

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